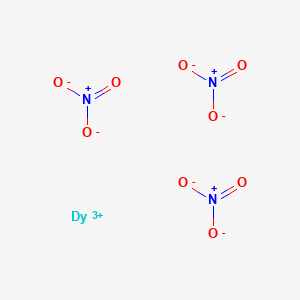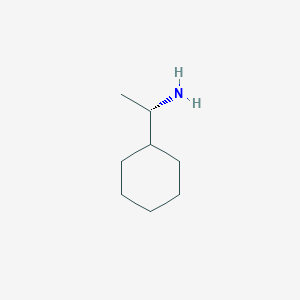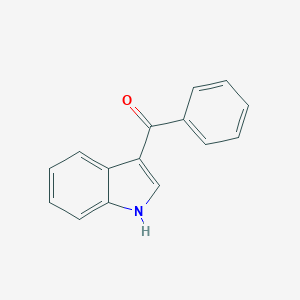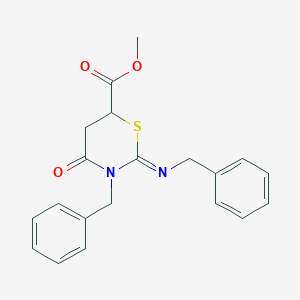
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the family of thiazinane derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For instance, a study by Zhang et al. (2020) reported that this compound inhibits the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription. Similarly, another study by Wang et al. (2019) suggested that this compound inhibits the activity of the PI3K/Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate exhibits several biochemical and physiological effects. For instance, a study by Zhang et al. (2020) reported that this compound exhibits significant antibacterial activity by inhibiting bacterial DNA gyrase. Similarly, another study by Wang et al. (2019) suggested that this compound exhibits significant anticancer activity by inhibiting the PI3K/Akt signaling pathway. Additionally, several studies have reported that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate exhibits several advantages and limitations for lab experiments. One of the advantages of this compound is its high yield and purity, which makes it suitable for various analytical techniques. Additionally, this compound exhibits diverse biological activities, which makes it suitable for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
Several future directions can be explored to further understand the potential applications of methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate. One possible direction is to explore the potential applications of this compound in drug discovery and development. Several studies have reported that this compound exhibits significant antimicrobial and anticancer activities, which makes it a promising lead compound for the development of new drugs. Another possible direction is to explore the potential applications of this compound in materials science. Thiazinane derivatives are known for their diverse properties, such as fluorescence and electrochemical activity, which makes them suitable for various material applications. Finally, another possible direction is to explore the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate can be synthesized using a variety of methods, including the reaction of 2-aminobenzenethiol and benzyl isothiocyanate in the presence of a base, followed by the reaction with methyl chloroformate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities. For instance, a study conducted by Zhang et al. (2020) demonstrated that methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Similarly, another study by Wang et al. (2019) reported that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
Propriétés
Numéro CAS |
16238-44-1 |
|---|---|
Nom du produit |
Methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate |
Formule moléculaire |
C20H20N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
methyl 3-benzyl-2-benzylimino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-25-19(24)17-12-18(23)22(14-16-10-6-3-7-11-16)20(26-17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3 |
Clé InChI |
SUYFPHDIVOJXIB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(=O)N(C(=NCC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CC(=O)N(C(=NCC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Synonymes |
3-Benzyl-2-(benzylimino)tetrahydro-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




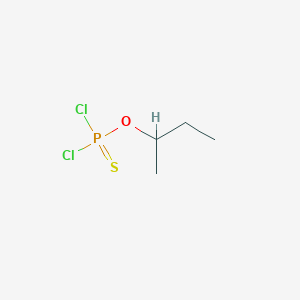

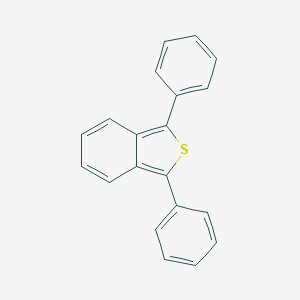

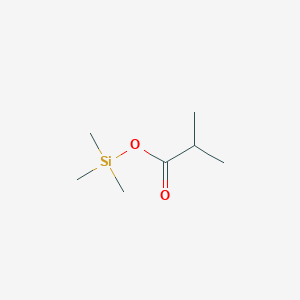
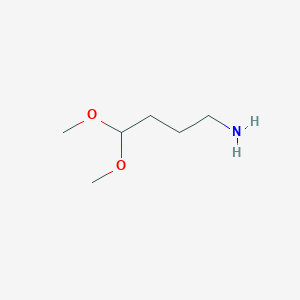
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)

